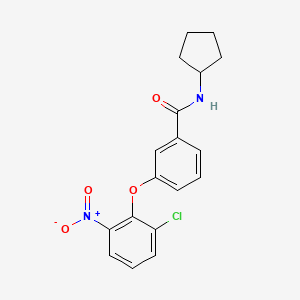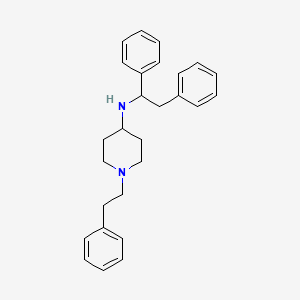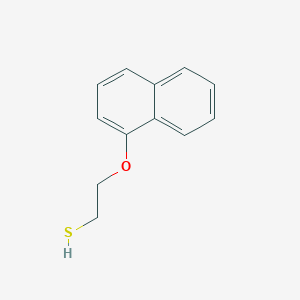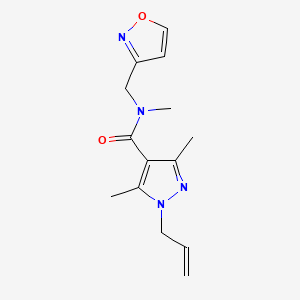
3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in 2001 and has since been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide 11-7082 works by inhibiting the activation of NF-κB, which is a transcription factor that plays a critical role in the regulation of immune responses. NF-κB is activated in response to various stimuli, including pro-inflammatory cytokines, bacterial and viral infections, and cellular stress. Once activated, NF-κB translocates to the nucleus and induces the expression of genes involved in immune and inflammatory responses. By inhibiting the activation of NF-κB, 3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide 11-7082 reduces the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation.
Biochemical and Physiological Effects:
3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide 11-7082 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has also been shown to have anti-viral properties. Studies have demonstrated that 3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide 11-7082 can inhibit the replication of various viruses, including HIV, HCV, and HSV.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide 11-7082 in lab experiments is its specificity for NF-κB inhibition. This compound has been shown to selectively inhibit the activation of NF-κB without affecting other signaling pathways. However, one of the limitations of using 3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide 11-7082 is its potential toxicity, which can vary depending on the cell type and concentration used.
Zukünftige Richtungen
There are several future directions for research on 3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide 11-7082. One area of interest is its potential use in combination therapy for cancer treatment. Studies have shown that 3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide 11-7082 can sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Another area of interest is its potential use in the treatment of viral infections. Studies have demonstrated that 3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide 11-7082 can inhibit the replication of various viruses, making it a potential candidate for antiviral therapy.
Synthesemethoden
The synthesis of 3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide 11-7082 involves the reaction of 2-chloro-6-nitrophenol with cyclopentylamine to form 3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide 11-7082 has been extensively studied for its anti-inflammatory properties and has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of immune responses. This inhibition has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation.
In addition to its anti-inflammatory properties, 3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide 11-7082 has also been shown to have anti-cancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. 3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide 11-7082 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c19-15-9-4-10-16(21(23)24)17(15)25-14-8-3-5-12(11-14)18(22)20-13-6-1-2-7-13/h3-5,8-11,13H,1-2,6-7H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWYHSNOXDOYNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=CC=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5086677.png)

amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5086686.png)
![N-(3-methoxyphenyl)-3-{1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5086698.png)
![1-allyl-5-({[2-(diethylamino)ethyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5086704.png)
![3-[(2-bromophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5086709.png)

![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5086726.png)

![3-(4-acetylphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5086744.png)

![2-({3-[(4-carboxybutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5086755.png)

![3,5-dichloro-4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5086766.png)